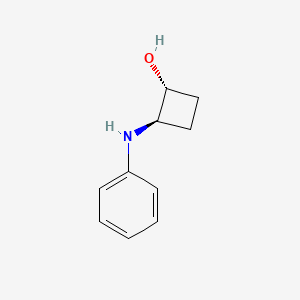

trans-2-(Phenylamino)cyclobutan-1-ol

Description

Systematic Nomenclature and Molecular Formula Analysis

This compound is systematically designated according to International Union of Pure and Applied Chemistry nomenclature principles, with the compound bearing the Chemical Abstracts Service registry number 2166226-76-0. The molecular formula of this compound is established as C₁₀H₁₃NO, corresponding to a molecular weight of 163.2163 atomic mass units. The systematic name reflects the trans stereochemical relationship between the phenylamino group at position 2 and the hydroxyl group at position 1 of the cyclobutane ring. The compound possesses a molecular data line number MFCD31539313, which serves as an additional identifier in chemical databases.

The structural representation using Simplified Molecular Input Line Entry System notation is expressed as O[C@@H]1CC[C@H]1Nc1ccccc1, which precisely defines the stereochemical configuration and connectivity pattern of all atoms within the molecule. The presence of the phenyl ring contributes significantly to the molecular complexity, adding six carbon atoms and five hydrogen atoms to the base cyclobutanol framework. The nitrogen atom serves as the connecting bridge between the cyclobutane ring and the phenyl substituent, creating an aniline-type linkage that imparts distinctive electronic characteristics to the molecule.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.2163 amu |

| Chemical Abstracts Service Number | 2166226-76-0 |

| Molecular Data Line Number | MFCD31539313 |

| Simplified Molecular Input Line Entry System | O[C@@H]1CC[C@H]1Nc1ccccc1 |

The molecular architecture encompasses ten carbon atoms arranged in a configuration that includes the four-membered cyclobutane ring and the six-membered aromatic benzene ring. The heteroatoms consist of one nitrogen atom and one oxygen atom, which collectively contribute to the compound's polarity and hydrogen bonding capabilities. The hydrogen count of thirteen reflects the saturation state of the aliphatic portion and the aromatic character of the phenyl group.

Stereochemical Configuration and Conformational Dynamics

The stereochemical configuration of this compound is fundamentally governed by the spatial arrangement of substituents on the cyclobutane ring, which exhibits significant deviation from planarity due to ring strain considerations. Cyclobutane systems are characterized by substantial angle strain, with bond angles compressed to approximately 90 degrees compared to the ideal tetrahedral angle of 109.5 degrees, resulting in significant strain energy of approximately 26.3 kilocalories per mole. This ring strain necessitates the adoption of puckered conformations to minimize torsional strain and optimize molecular stability.

The conformational dynamics of cyclobutane rings involve rapid interconversion between puckered geometries through a process known as ring inversion, which occurs with a relatively low energy barrier of approximately 1.45 kilocalories per mole. During this process, the ring passes through a planar transition state before adopting the alternate puckered conformation. The presence of the trans-configured phenylamino and hydroxyl substituents introduces additional conformational constraints that influence the preferred puckering geometry and the rate of ring inversion.

The stereochemical relationship between the phenylamino group and the hydroxyl group in the trans configuration creates a spatial arrangement where these substituents occupy opposing faces of the cyclobutane ring. This arrangement minimizes steric interactions between the bulky phenyl group and the hydroxyl functionality while maximizing the distance between the two polar functional groups. The conformational behavior of this compound is further influenced by intramolecular interactions, including potential hydrogen bonding between the amino nitrogen and the hydroxyl group, depending on the specific conformation adopted.

Research on related cyclobutanol derivatives has demonstrated that the introduction of substituents significantly affects the conformational preferences and energy barriers associated with ring inversion. The phenylamino group, being substantially larger than simple alkyl substituents, is expected to exhibit a pronounced preference for the equatorial-like position in the puckered cyclobutane conformation, similar to observations made in cyclohexane systems where bulky substituents preferentially adopt equatorial positions to minimize steric strain.

| Conformational Parameter | Value/Description |

|---|---|

| Ring Strain Energy | ~26.3 kcal/mol |

| Ring Inversion Barrier | ~1.45 kcal/mol |

| Bond Angles | ~90° (compressed from 109.5°) |

| Preferred Conformation | Puckered (butterfly-like) |

| Substituent Relationship | Trans-diaxial equivalent |

Comparative Structural Analysis with Related Cyclobutanol Derivatives

Comparative analysis of this compound with related cyclobutanol derivatives reveals distinctive structural features that arise from the specific nature and positioning of substituents. The parent compound 2-aminocyclobutan-1-ol, with molecular formula C₄H₉NO and molecular weight 87.12 grams per mole, represents the simplest analog containing only a primary amino group and hydroxyl group on the cyclobutane framework. The substitution of the primary amino group with a phenylamino moiety in this compound introduces significant structural complexity through the addition of the aromatic ring system.

Comparison with (1R,2R)-2-aminocyclobutan-1-ol, which shares the same molecular formula as the parent compound but possesses defined stereochemistry, demonstrates the importance of stereochemical configuration in determining molecular properties. The trans configuration in the phenylamino derivative contrasts with the cis relationship that may be present in other stereoisomers, leading to dramatically different spatial arrangements of functional groups and consequently different physical and chemical properties.

The structural relationship between this compound and (1R,2R)-2-phenylcyclobutan-1-ol, which bears a direct phenyl substituent rather than a phenylamino group, illustrates the impact of the nitrogen linker on molecular geometry and electronic properties. The molecular formula C₁₀H₁₂O for the phenyl derivative compared to C₁₀H₁₃NO for the phenylamino compound reflects the substitution of a carbon-hydrogen bond with a carbon-nitrogen bond and the addition of an amino hydrogen.

Extended comparison with six-membered ring analogs such as trans-2-Phenyl-1-cyclohexanol provides insight into the effects of ring size on conformational behavior and substituent preferences. The cyclohexanol derivative, with molecular formula C₁₂H₁₆O and molecular weight 176.25 grams per mole, demonstrates significantly different conformational dynamics due to the larger ring size and reduced ring strain compared to the cyclobutanol system.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₃NO | 163.22 | 4 | Phenylamino, hydroxyl, trans |

| 2-Aminocyclobutan-1-ol | C₄H₉NO | 87.12 | 4 | Primary amino, hydroxyl |

| (1R,2R)-2-phenylcyclobutan-1-ol | C₁₀H₁₂O | 148.20 | 4 | Phenyl, hydroxyl, defined stereochemistry |

| trans-2-Phenyl-1-cyclohexanol | C₁₂H₁₆O | 176.25 | 6 | Phenyl, hydroxyl, trans, reduced strain |

The conformational analysis of these related compounds reveals that the cyclobutane framework imposes significant constraints on molecular flexibility compared to larger ring systems. Research utilizing carbon-13 nuclear magnetic resonance spectroscopy has demonstrated that substituent effects in cyclobutane systems differ markedly from those observed in cyclohexane analogs, with smaller upfield chemical shift perturbations attributed to reduced ring puckering in the four-membered ring system. These observations underscore the unique structural characteristics of cyclobutanol derivatives and highlight the distinctive properties of this compound within this class of compounds.

Properties

IUPAC Name |

(1R,2R)-2-anilinocyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-7-6-9(10)11-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGHKVMACFTTCF-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1NC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Trans-2-(Phenylamino)cyclobutan-1-ol, often referred to as trans-PCB, is a cyclic amine compound characterized by a cyclobutane ring substituted with a phenylamino group. Its molecular formula is CHNO, with a molecular weight of 163.22 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects.

Trans-PCB is typically a colorless to yellowish crystalline solid, poorly soluble in water but soluble in organic solvents like methanol and ethanol. It has a melting point ranging from 102 to 104°C and a boiling point between 287 and 290°C. The compound's structure allows it to engage in various chemical reactions such as oxidation, reduction, and substitution, which can lead to different derivatives with potentially enhanced biological activities.

The biological activity of trans-PCB is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. This interaction can alter the activity of these biological targets, leading to various physiological effects. The precise pathways and targets are still under investigation; however, preliminary studies suggest involvement in cellular pathways related to inflammation and cancer proliferation.

Biological Activities

Trans-PCB exhibits several promising biological activities:

- Antiproliferative Activity : Early studies indicate that trans-PCB may inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Properties : Trans-PCB has demonstrated activity against various microbial strains, indicating its utility in developing new antimicrobial agents.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of trans-PCB derivatives:

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antiproliferative | |

| Trans-2-(3-Fluoro-4-methylphenyl)cyclobutan-1-ol | Enzyme inhibition | |

| Trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol | Anti-inflammatory | |

| Trans-2-(Phenylamino)butan-1-ol | Antimicrobial |

Case Studies

- Anticancer Activity : A study evaluated the effect of trans-PCB on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

- Inflammation Modulation : In vivo studies demonstrated that trans-PCB reduced markers of inflammation in animal models of arthritis, indicating its therapeutic potential for inflammatory diseases.

- Antimicrobial Testing : Trans-PCB was tested against several bacterial strains, showing effective inhibition comparable to standard antimicrobial agents.

Comparison with Similar Compounds

Structural Analogs

Cyclobutanol vs. Cyclopentanol Derivatives

- 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (): Core Structure: Cyclopentanol (five-membered ring) with an aminobutyl side chain. Properties: Reduced ring strain compared to cyclobutanol, enhancing thermal stability. Applications span pharmaceuticals (e.g., drug intermediates) and agrochemicals due to its versatile reactivity .

Substituent Variations

- trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol (): Structure: Cyclobutanol with a phenylethylamino group (C12H17NO, MW 191.27 g/mol). Discontinued status suggests synthesis or stability challenges . Comparison: The phenylamino group in the target compound reduces steric hindrance, possibly improving solubility and synthetic accessibility.

Functional Group Analogs

Benzodioxane Derivatives ()

- cis/trans-2-(3′,4′-Dihydroxyphenyl)-1,4-benzodioxanes (e.g., Compounds 4 and 5): Structure: Benzodioxane core with acetylated amino and dihydroxyphenyl groups. Biological Activity: Evaluated for antimicrobial and anticancer properties . The cyclobutanol system may offer superior rigidity for receptor binding.

Phenylamino-Naphthoquinones ()

- 2-(Trifluoromethylphenylamino)-1,4-naphthoquinones (e.g., Compounds 5a-f): Structure: Naphthoquinone core with thio-substituted phenylamino groups. Activity: Demonstrated antimicrobial and antibiofilm effects via thiol-mediated substitution . Comparison: The target compound’s hydroxyl and amine groups could mimic the redox activity of quinones, though its cyclobutanol ring may limit planar conjugation critical for electron transfer.

Table 1: Key Properties of trans-2-(Phenylamino)cyclobutan-1-ol and Analogs

| Compound | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity | Stability Considerations |

|---|---|---|---|---|---|

| This compound | Cyclobutanol | ~163.22* | Phenylamino, hydroxyl | Hypothesized antimicrobial, anticancer | High ring strain, moderate thermal stability |

| 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | Cyclopentanol | Not reported | Aminobutyl, hydroxyl | Pharma/agrochemical intermediates | High stability due to low strain |

| trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol | Cyclobutanol | 191.27 | Phenylethylamino, hydroxyl | Discontinued (lab use only) | Synthesis challenges, instability |

| 2-(Trifluoromethylphenylamino)-1,4-naphthoquinones | Naphthoquinone | ~300–350* | Thio, phenylamino | Antimicrobial, antibiofilm | Redox-sensitive, moderate stability |

*Estimated based on structural analogs.

Preparation Methods

Cyclobutanone Derivative Synthesis as Precursors

The synthesis of trans-2-(Phenylamino)cyclobutan-1-ol commonly begins with cyclobutanone derivatives as key intermediates, which undergo amination and hydroxylation steps.

- 3-(Benzyloxy)-1-cyclobutanone Preparation : A Chinese patent (CN111320535B) describes the preparation of 3-(benzyloxy)-1-cyclobutanone, which can serve as a precursor for further functionalization towards cyclobutanol derivatives. The method involves selective functional group transformations on cyclobutanone rings under controlled acidic or basic conditions to install oxygenated substituents.

This preparation highlights the importance of functionalized cyclobutanones as synthetic intermediates in the synthesis of substituted cyclobutanols.

Nucleophilic Addition to Cyclobutenediones and Squarate Derivatives

A prominent strategy involves nucleophilic addition of amines to highly reactive cyclobutenedione or squarate derivatives, enabling the formation of amino-substituted cyclobutanols after subsequent transformations.

Reaction of Aminoalkyl Phosphonate Esters with Diethyl Squarate : According to recent reviews on squaryl molecular metaphors in drug design, diethyl squarate undergoes 1,4-Michael addition with aminoalkyl phosphonate esters, followed by ethanol elimination and hydrolysis steps to yield amino-substituted cyclobutenones and cyclobutanols. This method allows for the introduction of amino groups on the cyclobutane ring with potential for stereochemical control.

Grignard Reagent Addition to Dialkyl Squarates : The addition of various Grignard reagents to dialkyl squarates (e.g., di-iso-propyl squarate) yields substituted cyclobutene-1,3-diones, which upon hydrolysis provide hydroxylated cyclobutanones. This approach is sensitive to over-addition and side reactions but can be optimized to afford moderate to good yields of functionalized cyclobutanones, which are intermediates toward cyclobutanols.

Organometallic Reagent Additions and Ring Transformations

Organometallic Addition to Lactones and Cyclobutanones : Literature from The Journal of Organic Chemistry reports the use of organometallic reagents such as cerium(III) reagents and vinyllithium to add to lactones and ketones, forming polyhydroxylated intermediates that can be further manipulated to cyclobutanol derivatives with defined stereochemistry.

Ring Expansion and Rearrangement Reactions : Synthetic routes involving ring expansion of substituted cyclobutenones have been utilized to access complex N-heterocyclic structures. These transformations proceed through electrocyclic ring openings and radical intermediates, which may be adapted to prepare cyclobutanol derivatives with amino substituents by strategic choice of starting materials and reaction conditions.

Catalytic Asymmetric Amination and Hydroxylation

Transition-Metal Catalyzed Amination : Modern catalytic methods employing rhodium or ruthenium complexes enable selective amination of alkenes and ketones to yield alkylamines with high regio- and stereoselectivity. For example, rhodium-catalyzed hydroaminomethylation of styrene derivatives provides phenylamine-containing products with excellent selectivity, which can be adapted for cyclobutanone substrates to install the phenylamino group.

Sharpless Asymmetric Dihydroxylation : The Sharpless catalytic asymmetric dihydroxylation (AD) reaction has been used to introduce hydroxyl groups stereoselectively on alkenes, which can be applied to cyclobutene intermediates to yield cyclobutanols with controlled stereochemistry.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield Range | Stereochemical Control | Notes |

|---|---|---|---|---|

| Functionalized Cyclobutanone Synthesis | Acid/base-mediated transformations on cyclobutanone derivatives | Moderate | Moderate | Precursor preparation step for further amination |

| Michael Addition to Diethyl Squarate | Aminoalkyl phosphonate esters, base, hydrolysis | Moderate | Potentially high | Enables amino group installation on cyclobutane ring |

| Grignard Addition to Dialkyl Squarates | RMgX reagents, acid hydrolysis | 2% - 65% | Limited | Sensitive to over-addition, requires careful control |

| Organometallic Addition to Lactones/Ketones | Cerium(III) reagents, vinyllithium | High | High | Provides stereoselective polyhydroxylated intermediates |

| Catalytic Rhodium/Ruthenium Amination | Rhodium catalysts, phosphine ligands | High | Excellent | Modern, mild conditions, high regio- and stereoselectivity |

| Sharpless Asymmetric Dihydroxylation | OsO4, chiral ligands | High | Excellent | Well-established method for stereoselective hydroxylation |

Research Findings and Practical Considerations

The choice of starting materials such as cyclobutanones or squarate derivatives significantly influences the efficiency and selectivity of the preparation.

Organometallic additions to lactones and ketones provide a robust route to stereochemically defined cyclobutanols with amino substituents, leveraging the high reactivity and selectivity of cerium(III) and lithium reagents.

Transition-metal catalysis offers a modern, scalable approach to install the phenylamino group with excellent regio- and stereocontrol, suitable for complex molecule synthesis.

The balance between yield and stereochemical purity is critical; methods involving Grignard reagents to squarates require optimization to minimize side reactions and over-addition.

Protective group strategies and careful control of reaction conditions (temperature, solvent, catalyst loading) are essential to maximize yield and stereoselectivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans-2-(Phenylamino)cyclobutan-1-ol with high stereochemical purity?

- Methodological Answer : Stereoselective synthesis can be achieved via nucleophilic ring-opening of cyclobutane epoxides. For example, enantioselective addition of phenylamine derivatives to meso-epoxides using chiral catalysts (e.g., oligomeric catalysts) ensures high enantiomeric excess. Characterization via chiral HPLC and NMR (¹H, ¹³C, NOESY) is critical to confirm stereochemistry . Controlled reaction conditions (temperature, solvent polarity) minimize racemization during cyclobutanol formation.

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH gradients (1–13) and temperatures (4°C to 60°C) over 4–12 weeks. Monitor degradation via LC-MS and FTIR to identify hydrolysis products or cycloreversion. X-ray crystallography can resolve conformational changes in the cyclobutane ring under stress .

Q. What analytical techniques are optimal for distinguishing cis/trans isomers of 2-(Phenylamino)cyclobutan-1-ol?

- Methodological Answer : Use NOESY NMR to detect spatial proximity between the phenylamino group and cyclobutanol hydroxyl. Polarimetry or chiral stationary phase HPLC (e.g., Chiralpak® IG-3) provides enantiomeric separation. Computational modeling (DFT) predicts energy differences between isomers to validate experimental results .

Advanced Research Questions

Q. How do steric and electronic effects in the cyclobutane ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform kinetic studies comparing reaction rates with different leaving groups (e.g., tosyl vs. mesyl). Use Hammett plots to correlate substituent effects (σ values) on the phenyl ring with activation energy (DFT calculations). Steric hindrance can be quantified via X-ray-derived torsion angles .

Q. What strategies mitigate conflicting data regarding the compound’s bioavailability in in vitro vs. in vivo models?

- Methodological Answer : Reconcile discrepancies by standardizing assay conditions:

- In vitro : Use Caco-2 cell monolayers with pH 7.4 buffers to simulate intestinal absorption.

- In vivo : Apply radiolabeled (¹⁴C) compound in rodent models, followed by LC-MS/MS quantification in plasma.

- Adjust for protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to homology-modeled targets. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) and ITC (isothermal titration calorimetry) for thermodynamic profiles. Cross-reference with SAR studies on analogous cyclobutanol derivatives .

Q. Why are there inconsistencies in reported ecological toxicity data for amino-substituted cyclobutanol derivatives?

- Methodological Answer : Existing gaps arise from limited standardized testing (e.g., OECD 301D for biodegradation). Address this via:

- Acute toxicity : Daphnia magna 48-hr EC₅₀ assays.

- Bioaccumulation : Log Kow determination (shake-flask method).

- Note: Current evidence lacks ecotoxicological data for this compound, necessitating pilot studies .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in stereochemical assignments reported in different studies?

- Methodological Answer : Cross-validate assignments using:

- X-ray crystallography as the gold standard for absolute configuration.

- Electronic Circular Dichroism (ECD) combined with TD-DFT to match experimental/predicted spectra.

- Re-synthesize disputed enantiomers via alternative routes (e.g., enzymatic resolution) to confirm purity .

Q. What experimental controls are critical when studying the compound’s photodegradation in environmental matrices?

- Methodological Answer : Include dark controls to rule out thermal degradation. Use solar simulators with calibrated UV intensity (W/m²) and monitor reactive oxygen species (ROS) via ESR spectroscopy. Quantify degradation products with HRMS and compare to NIST spectral libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.